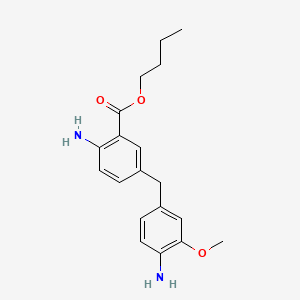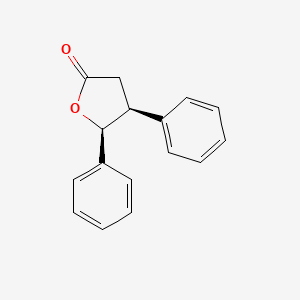
2(3H)-Furanone, dihydro-4,5-diphenyl-, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Furanone, dihydro-4,5-diphenyl-, cis- is a chemical compound belonging to the class of lactones. Lactones are cyclic esters that are formed from the corresponding hydroxy acids. This compound is characterized by the presence of a furanone ring, which is a five-membered lactone ring, and two phenyl groups attached to the 4 and 5 positions of the ring. The “cis-” configuration indicates that the two phenyl groups are on the same side of the ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Furanone, dihydro-4,5-diphenyl-, cis- can be achieved through several synthetic routes. One common method involves the cyclization of the corresponding hydroxy acid. The reaction typically requires acidic conditions to promote the formation of the lactone ring. For example, the hydroxy acid can be treated with a strong acid such as sulfuric acid or hydrochloric acid to induce cyclization.
Industrial Production Methods: In an industrial setting, the production of 2(3H)-Furanone, dihydro-4,5-diphenyl-, cis- may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and optimized reaction parameters such as temperature, pressure, and concentration can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: 2(3H)-Furanone, dihydro-4,5-diphenyl-, cis- can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding dihydrofuranone. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions. Reagents such as bromine or nitric acid can be used to introduce substituents onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dihydrofuranone.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2(3H)-Furanone, dihydro-4,5-diphenyl-, cis- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 2(3H)-Furanone, dihydro-4,5-diphenyl-, cis- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
2(3H)-Furanone, dihydro-4,5-diphenyl-, trans-: The trans- isomer has the phenyl groups on opposite sides of the ring, leading to different chemical and physical properties.
2(3H)-Furanone, dihydro-4-phenyl-: This compound has only one phenyl group attached to the furanone ring.
2(3H)-Furanone, dihydro-5-phenyl-: Similar to the previous compound, but with the phenyl group attached to a different position on the ring.
Uniqueness: The cis- configuration of 2(3H)-Furanone, dihydro-4,5-diphenyl- gives it unique stereochemical properties that can influence its reactivity and interactions with other molecules. This configuration can lead to different biological activities and chemical behaviors compared to its trans- isomer and other similar compounds.
Propiedades
Número CAS |
69573-46-2 |
|---|---|
Fórmula molecular |
C16H14O2 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
(4S,5S)-4,5-diphenyloxolan-2-one |
InChI |
InChI=1S/C16H14O2/c17-15-11-14(12-7-3-1-4-8-12)16(18-15)13-9-5-2-6-10-13/h1-10,14,16H,11H2/t14-,16+/m0/s1 |
Clave InChI |
HSIFUOWGIIPHFW-GOEBONIOSA-N |
SMILES isomérico |
C1[C@H]([C@H](OC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
C1C(C(OC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


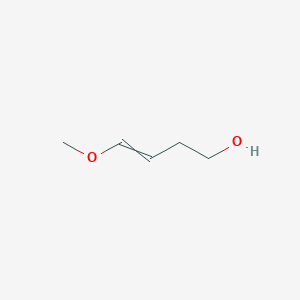

![4-[(2-Cyanoethyl)(phenyl)phosphoryl]benzonitrile](/img/structure/B14469360.png)
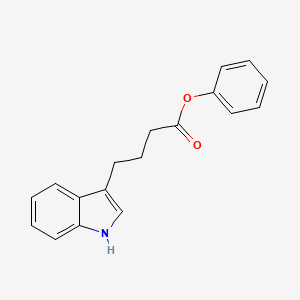

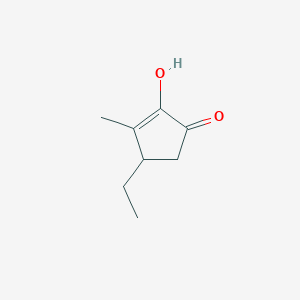
![[1,1'-Biphenyl]-4-ol, 4'-(dodecyloxy)-](/img/structure/B14469369.png)
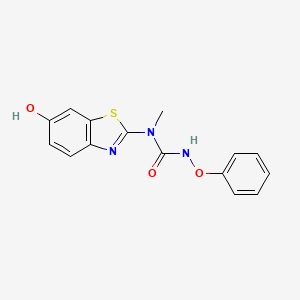
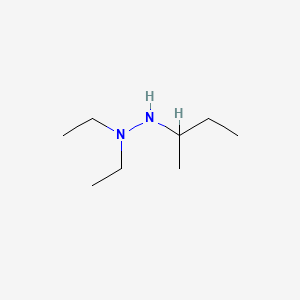

![5-ethoxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B14469396.png)

![4-[2-[5-(benzenesulfonyl)-1-ethyl-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-methyl-3-phenyl-1,2-oxazol-5-one;4-methylbenzenesulfonate](/img/structure/B14469409.png)
